molecular formula C4H5N3O3 B1362463 2,5-Dioxoimidazolidine-4-carboxamide CAS No. 89033-45-4

2,5-Dioxoimidazolidine-4-carboxamide

Cat. No. B1362463
CAS RN: 89033-45-4
M. Wt: 143.1 g/mol
InChI Key: FJCLSLJIRFXGHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2,5-Dioxoimidazolidine-4-carboxamide” is a chemical compound with the molecular formula C4H5N3O3 and a molecular weight of 143.10 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “2,5-Dioxoimidazolidine-4-carboxamide” is based on its molecular formula C4H5N3O3 . Further analysis would require more specific data such as NMR, HPLC, LC-MS, UPLC & more .


Physical And Chemical Properties Analysis

“2,5-Dioxoimidazolidine-4-carboxamide” is a powder with a melting point of 244-249°C .

Scientific Research Applications

Medicine: Therapeutic Agent Synthesis

2,5-Dioxoimidazolidine-4-carboxamide is a compound that can be utilized in the synthesis of various therapeutic agents. Its structure is integral in the formation of imidazole derivatives, which are often used in pharmaceuticals due to their biological activity . The compound’s reactivity allows for the creation of molecules that can interact with specific biological targets, potentially leading to the development of new medications.

Agriculture: Pesticide Development

In agriculture, 2,5-Dioxoimidazolidine-4-carboxamide may play a role in the development of pesticides. The imidazole ring, which can be derived from this compound, is a common motif in agrochemicals . Researchers can explore its incorporation into new compounds that target pests and diseases affecting crops, contributing to enhanced plant protection.

Material Science: Advanced Material Synthesis

The field of material science can benefit from the use of 2,5-Dioxoimidazolidine-4-carboxamide in the synthesis of advanced materials. Its incorporation into polymers or coatings could lead to materials with improved properties, such as increased durability or chemical resistance .

Environmental Science: Pollution Remediation

Environmental science applications may include using 2,5-Dioxoimidazolidine-4-carboxamide in pollution remediation processes. The compound could be a precursor in the synthesis of molecules designed to capture or break down pollutants, aiding in environmental clean-up efforts .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, 2,5-Dioxoimidazolidine-4-carboxamide could be used in enzyme inhibition studies. Due to its structural features, it might interact with specific enzymes, providing insights into enzyme function and aiding in the design of inhibitors that could regulate biological pathways .

Pharmacology: Drug Delivery Systems

Pharmacological research might explore the use of 2,5-Dioxoimidazolidine-4-carboxamide in drug delivery systems. Its chemical properties could be harnessed to create carriers that improve the efficacy and specificity of drug delivery, potentially enhancing treatment outcomes .

Chemical Engineering: Process Optimization

In chemical engineering, this compound could be involved in process optimization. Its characteristics might be beneficial in refining chemical processes, such as catalysis or synthesis, leading to more efficient and sustainable industrial practices .

Analytical Chemistry: Chromatography Standards

Lastly, 2,5-Dioxoimidazolidine-4-carboxamide can be used in analytical chemistry as a standard in chromatography. Its well-defined structure and properties make it suitable for calibrating instruments and ensuring the accuracy of analytical methods .

Safety and Hazards

The safety information for “2,5-Dioxoimidazolidine-4-carboxamide” indicates that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) .

Mechanism of Action

properties

IUPAC Name

2,5-dioxoimidazolidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O3/c5-2(8)1-3(9)7-4(10)6-1/h1H,(H2,5,8)(H2,6,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJCLSLJIRFXGHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(=O)NC(=O)N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90304362
Record name NSC165517
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90304362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dioxoimidazolidine-4-carboxamide

CAS RN

89033-45-4
Record name NSC165517
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165517
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC165517
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90304362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.